molecular formula C23H28N2O3S B2426598 N-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-2-methoxy-4,5-dimethylbenzenesulfonamide CAS No. 941891-37-8

N-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-2-methoxy-4,5-dimethylbenzenesulfonamide

Cat. No.: B2426598
CAS No.: 941891-37-8
M. Wt: 412.55
InChI Key: DVQUZJDNLVUBLU-UHFFFAOYSA-N
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Description

N-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-2-methoxy-4,5-dimethylbenzenesulfonamide is a useful research compound. Its molecular formula is C23H28N2O3S and its molecular weight is 412.55. The purity is usually 95%.
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Scientific Research Applications

Molecular Structure and Crystallography

Research on compounds with structural similarities to N-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-2-methoxy-4,5-dimethylbenzenesulfonamide has provided insights into their molecular configurations and crystal structures. For example, studies have detailed how specific atoms within similar molecules are displaced or how molecular conformations adopt certain arrangements due to intramolecular forces (Zhang, Qu, & Liu, 2009). These structural insights are crucial for understanding the physicochemical properties and reactivities of such compounds.

Receptor Interactions

Compounds containing naphthalene sulfonamide moieties have been explored for their interactions with biological receptors. One study highlights the synthesis and biological properties of non-peptide endothelin-A receptor antagonists, demonstrating the potential therapeutic applications of such compounds (Bradbury et al., 1997). This research underscores the significance of understanding how these molecules can modulate receptor activity, offering a pathway to developing new drugs.

Nonlinear Optical Materials

Research into derivatives of this compound has also touched on their applications in nonlinear optical (NLO) materials. Certain studies have investigated how the substitution of different anions affects the thermal properties, solubility, and second harmonic generation (SHG) activity of these compounds (Ogawa, Okada, Glavcheva, & Nakanishi, 2008). These findings are pivotal for the development of new NLO materials with enhanced performance for technological applications.

Synthesis and Reactivity

The synthesis and reactivity of compounds structurally related to this compound have been extensively studied. For instance, research has demonstrated the use of palladium templates to promote asymmetric synthesis, providing a method to create chiral molecules with potential pharmaceutical applications (Huang et al., 2010).

Fluorescence Studies

Fluorescence studies involving similar compounds have explored their interactions with proteins, such as bovine serum albumin (BSA), to understand how these molecules can serve as fluorescent probes or sensors (Ghosh, Rathi, & Arora, 2016). This area of research is critical for developing diagnostic tools and understanding molecular interactions in biological systems.

Properties

IUPAC Name

N-[2-(dimethylamino)-2-naphthalen-1-ylethyl]-2-methoxy-4,5-dimethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O3S/c1-16-13-22(28-5)23(14-17(16)2)29(26,27)24-15-21(25(3)4)20-12-8-10-18-9-6-7-11-19(18)20/h6-14,21,24H,15H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVQUZJDNLVUBLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)NCC(C2=CC=CC3=CC=CC=C32)N(C)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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